molecular formula C11H13N5O2S B10991353 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B10991353
M. Wt: 279.32 g/mol
InChI Key: OURZFMOZMRGRQO-UHFFFAOYSA-N
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Description

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves the reaction of a thiadiazole derivative with a cyclopenta[c]pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Halogenating agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including those containing thiadiazole moieties. For instance, compounds derived from similar structures showed considerable activity against fungi such as Pythium ultimum and Corynespora cassiicola, suggesting that N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide may exhibit comparable effects .

Antibacterial Properties

The compound's structure indicates potential antibacterial activity. Pyrazole derivatives have been extensively studied for their effectiveness against various bacterial strains. Compounds with similar functional groups have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria . The mechanism often involves interference with bacterial cell wall synthesis or protein function.

Anticancer Potential

There is growing interest in pyrazole derivatives for their anticancer properties. Research has shown that certain pyrazole compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell growth and survival . The thiadiazole ring in the structure may enhance this activity by improving bioavailability or targeting specific cellular mechanisms.

Pesticidal Activity

Compounds similar to this compound are being explored for their pesticidal properties. The incorporation of thiadiazole and pyrazole rings has been associated with increased efficacy against pests and pathogens in crops. This suggests potential use as a novel agrochemical agent .

Herbicide Development

The unique properties of this compound may also lend themselves to herbicide development. Its ability to disrupt specific biological pathways could be harnessed to create selective herbicides that target undesirable plant species while preserving crop health.

Synthetic Pathways

The synthesis of this compound involves several key steps that can be optimized for yield and purity. Recent studies have focused on multicomponent reactions (MCR), which allow for the efficient assembly of complex molecules from simpler precursors . These methods enhance the accessibility of this compound for further research and application.

Characterization Techniques

Characterization of the compound typically involves techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity. These analytical methods are crucial for understanding the relationship between structure and biological activity .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeTarget Organisms/CellsReference
AntifungalPyrazolePythium ultimum, Corynespora cassiicola
AntibacterialThiadiazoleStaphylococcus aureus, Escherichia coli
AnticancerPyrazoleVarious cancer cell lines

Mechanism of Action

The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide include other thiadiazole derivatives, such as:

  • 1,3,4-Thiadiazole-2-amine
  • 1,3,4-Thiadiazole-5-thiol
  • 1,3,4-Thiadiazole-2-thiol

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the thiadiazole and cyclopenta[c]pyrazole moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole ring and a tetrahydrocyclopenta pyrazole moiety. Its molecular formula is C11H17N3O2SC_{11}H_{17}N_3O_2S with a molecular weight of 255.34 g/mol. The presence of these functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC11H17N3O2S
Molecular Weight255.34 g/mol
CAS Number685847-69-2
Density1.487 g/cm³

Anticancer Activity

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • MCF7 (breast cancer) : GI50 = 3.79 µM
  • SF-268 (brain cancer) : TGI = 12.50 µM
  • NCI-H460 (lung cancer) : LC50 = 42.30 µM .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of pyrazole compounds. For instance, derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

  • Compound 4 : Exhibited up to 85% inhibition of TNF-α at 10 µM concentration compared to dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. Pyrazole derivatives have shown efficacy against various bacterial and fungal strains. For example:

  • Antibacterial : Exhibited activity against Staphylococcus aureus and Escherichia coli.
  • Fungicidal : Effective against Candida albicans .

Case Studies

  • Synthesis and Evaluation of Antimicrobial Pyrazoles :
    A study synthesized several pyrazole derivatives and evaluated their antimicrobial properties. Among them, this compound showed promising results against both gram-positive and gram-negative bacteria.
  • In Vivo Anti-inflammatory Study :
    In an animal model of inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Cyclooxygenase (COX) : Pyrazole derivatives are known to inhibit COX enzymes involved in the inflammatory response.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Properties

Molecular Formula

C11H13N5O2S

Molecular Weight

279.32 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N5O2S/c1-18-5-8-14-16-11(19-8)12-10(17)9-6-3-2-4-7(6)13-15-9/h2-5H2,1H3,(H,13,15)(H,12,16,17)

InChI Key

OURZFMOZMRGRQO-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=NNC3=C2CCC3

Origin of Product

United States

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